GDC-3280

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1590403-33-0 |

|---|---|

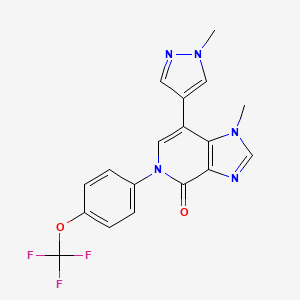

Molecular Formula |

C18H14F3N5O2 |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C18H14F3N5O2/c1-24-10-22-15-16(24)14(11-7-23-25(2)8-11)9-26(17(15)27)12-3-5-13(6-4-12)28-18(19,20)21/h3-10H,1-2H3 |

InChI Key |

ZJBCIWSBSPECFD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C=N3)C)C4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

GDC-3280 Mechanism of Action in Idiopathic Pulmonary Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-3280 (also known as AK3280 and RG 6069) is a novel, orally bioavailable small molecule under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Positioned as a next-generation anti-fibrotic agent, this compound is designed to offer an improved efficacy and tolerability profile compared to the current standard of care, such as pirfenidone. Preclinical and clinical data suggest that this compound exerts its therapeutic effects through the modulation of key signaling pathways implicated in the pathogenesis of fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular processes, relevant signaling cascades, and available preclinical and clinical data.

Core Mechanism of Action

This compound is a broad-spectrum anti-fibrotic molecule that modulates multiple pathways and biomarkers closely associated with the fibrotic process.[1][2] Its primary mechanism involves the inhibition of fibroblast proliferation and the reduction of extracellular matrix (ECM) synthesis and accumulation.[1][2] This is achieved through the modulation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) pathways.[1][2]

Modulation of TGF-β Signaling

The TGF-β signaling pathway is a central driver of fibrosis in IPF. Upon activation, TGF-β stimulates the differentiation of fibroblasts into myofibroblasts, which are the primary cell type responsible for the excessive deposition of ECM components, such as collagen. This compound is understood to interfere with this pathway, although the precise molecular interactions are not yet fully elucidated in publicly available literature. The anticipated mechanism, building upon the action of its predecessor pirfenidone, involves the downregulation of TGF-β1 production and the inhibition of downstream signaling cascades.

Figure 1: Proposed inhibitory action of this compound on the TGF-β signaling pathway.

Interference with Lysophosphatidic Acid (LPA) Signaling

LPA is another critical mediator in the pathogenesis of IPF, contributing to fibroblast recruitment and vascular leakage. This compound has been shown to modulate the expression of genes and proteins induced by LPA.[1][2] By interfering with LPA signaling, this compound likely further attenuates the pro-fibrotic activity of fibroblasts.

Figure 2: Postulated inhibitory effect of this compound on the LPA signaling pathway.

Preclinical Evidence

Preclinical studies have demonstrated the anti-fibrotic activity of this compound in various animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] These studies indicate that this compound has enhanced anti-fibrotic activity and improved pharmacokinetic properties compared to existing therapies.[1][2]

Quantitative Data

Specific quantitative data from in vitro preclinical studies, such as IC50 or EC50 values for target inhibition, are not yet publicly available in the reviewed literature.

Animal Model Data

A Phase II clinical trial of AK3280 (this compound) in China for idiopathic pulmonary fibrosis has shown promising results. The high-dose group (400 mg BID) demonstrated a significant improvement in forced vital capacity (FVC) over 24 weeks. Enhancements were also observed in the diffusing capacity for carbon monoxide (DLco), St. George's Respiratory Questionnaire (SGRQ) scores, and the 6-minute walk test (6MWT), with no significant adverse effects reported.

Table 1: Summary of Phase II Clinical Trial Results for AK3280 (400 mg BID)

| Efficacy Endpoint | Result |

| Forced Vital Capacity (FVC) | Significant improvement over 24 weeks |

| Diffusing Capacity for Carbon Monoxide (DLco) | Improvement observed |

| St. George's Respiratory Questionnaire (SGRQ) | Improvement observed |

| 6-Minute Walk Test (6MWT) | Improvement observed |

| Safety Profile | No significant adverse effects |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not available in the public domain. However, based on standard methodologies for evaluating anti-fibrotic agents, the following outlines the likely experimental designs employed.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used and well-characterized animal model to screen for potential anti-fibrotic therapies.

References

- 1. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]

- 2. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]

- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-3280: A Novel N-Arylpyridone Derivative Targeting the ASK1-p38 MAPK Pathway in Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GDC-3280 (also known as AK3280 and RG 6069) is a novel, orally bioavailable small molecule N-arylpyridone derivative under development for the treatment of fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). Evolving from the structural class of the anti-fibrotic drug pirfenidone, this compound is designed for improved pharmacological properties and tolerability. Preclinical and clinical evidence suggests that this compound and its analogs exert their anti-fibrotic effects through the modulation of key signaling pathways implicated in fibrosis, with a significant mechanism of action being the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action involving the ASK1-p38 MAPK pathway, a summary of available preclinical and clinical data, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the ASK1-p38 MAPK Pathway

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 2-5 years post-diagnosis.[1] The current standard-of-care treatments, pirfenidone and nintedanib, have demonstrated efficacy in slowing disease progression but are associated with significant side effects and limited long-term tolerability.[1] This highlights the urgent need for novel, more effective, and better-tolerated anti-fibrotic therapies.

This compound is a next-generation anti-fibrotic agent developed by Genentech, designed to improve upon the therapeutic profile of pirfenidone.[2] Preclinical studies have indicated its potential for enhanced anti-fibrotic activity and an improved pharmacokinetic profile.[1][2] Recent clinical trials for the closely related compound AK3280 have shown promising results in improving lung function in IPF patients.[1]

The ASK1-p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of stressors, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress.[3] Persistent activation of this pathway is a key driver in the pathogenesis of fibrotic diseases. Upon activation, ASK1 phosphorylates and activates downstream kinases, including MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[4] Activated p38 MAPK then translocates to the nucleus to regulate the activity of various transcription factors, leading to the expression of pro-inflammatory and pro-fibrotic genes.[5] Inhibition of the ASK1-p38 MAPK pathway represents a promising therapeutic strategy for fibrotic diseases.

Mechanism of Action: this compound as an Inhibitor of the ASK1-p38 MAPK Pathway

While direct evidence for this compound's inhibition of the ASK1-p38 pathway is emerging, compelling data from a structurally related novel N-arylpyridone compound, AKEX0011, strongly supports this mechanism of action.[3][6][7] Studies on AKEX0011 in a model of silicosis-induced pulmonary fibrosis demonstrated that its anti-inflammatory and anti-fibrotic effects are mediated through the inhibition of the ASK1-p38 MAPK signaling pathway.[3][6][7] Given that this compound (AK3280) is also a novel pyridone compound developed to improve upon pirfenidone, it is highly probable that it shares this mechanism.

The proposed mechanism of action is as follows:

-

Inhibition of ASK1 Activation: this compound is hypothesized to directly or indirectly inhibit the activation of ASK1, a key upstream kinase in the stress-activated MAPK signaling cascade.

-

Reduction of p38 MAPK Phosphorylation: By inhibiting ASK1, this compound would lead to a downstream reduction in the phosphorylation and activation of p38 MAPK.

-

Attenuation of Pro-fibrotic Gene Expression: The decreased activity of p38 MAPK would result in the reduced activation of transcription factors responsible for the expression of pro-fibrotic mediators, such as transforming growth factor-beta (TGF-β), collagens, and other extracellular matrix (ECM) components.[8]

-

Anti-inflammatory Effects: The ASK1-p38 pathway is also a key regulator of inflammatory responses. Inhibition of this pathway by this compound would likely lead to a reduction in the production of pro-inflammatory cytokines.[3]

This proposed mechanism is consistent with the observed broad anti-fibrotic activity of AK3280 in various preclinical models of fibrosis.[9]

Preclinical and Clinical Data Summary

Preclinical Data

Preclinical studies on AK3280 have demonstrated its broad-spectrum anti-fibrotic activity in animal models of pulmonary, hepatic, cardiac, and skin fibrosis.[9] These studies highlight its potential as a treatment for a range of fibrotic diseases. While specific quantitative data on ASK1 inhibition by this compound is not yet publicly available, the data from the related compound AKEX0011 in a silicosis model provides strong evidence for its on-target activity.

Table 1: Preclinical Data Summary for AKEX0011 (a this compound Analog)

| Parameter | Finding | Reference |

| In Vivo Efficacy (Silicosis Model) | Ameliorated silica-induced lung damage and respiratory dysfunction. | [3][6][7] |

| Reduced secretion of inflammatory and fibrotic factors (TNF-α, IL-1β, IL-6, TGF-β). | [3][6][7] | |

| Decreased deposition of fibrosis-related proteins (collagen I, fibronectin, α-SMA). | [3][6][7] | |

| In Vitro Mechanism of Action | Inhibited the ASK1-p38 MAPK signaling pathway in macrophages. | [3][6][7] |

| Inhibited secretion of inflammatory cytokines from macrophages. | [3][6][7] | |

| Inhibited M1 macrophage polarization. | [3][6][7] |

Clinical Data

A Phase I clinical trial of this compound in healthy volunteers has been completed, demonstrating a favorable safety and pharmacokinetic profile.[2] More recently, a Phase II clinical trial of AK3280 for the treatment of IPF has reported positive top-line results, showing a significant improvement in lung function.[1][2][10]

Table 2: Phase I Clinical Trial Data for this compound in Healthy Volunteers

| Parameter | Result | Reference |

| Safety and Tolerability | Well-tolerated with no serious adverse events reported. | [2] |

| Pharmacokinetics | Readily absorbed with a time to maximum concentration (tmax) of < 4.0 hours. | [2] |

| Apparent terminal half-life (t1/2) of 5-6 hours. | [2] | |

| Steady-state plasma concentrations achieved within 2 days. | [2] | |

| Renal excretion is a major route of elimination. | [2] |

Table 3: Phase II Clinical Trial Highlights for AK3280 in IPF Patients

| Parameter | Finding | Reference |

| Primary Endpoint | Demonstrated a significant improvement in Forced Vital Capacity (FVC). | [1][10] |

| Safety | Favorable safety and tolerability profile. | [1][2] |

| Mechanism | Modulates multiple pathways and biomarkers associated with fibrosis, including those induced by TGF-β and lysophosphatidic acid (LPA). | [1][8][10] |

Experimental Protocols

ASK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published literature.

Objective: To determine the in vitro inhibitory activity of this compound on ASK1 kinase.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.05 mM DTT)

-

ATP

-

This compound (or other test compounds)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant ASK1 enzyme, and the substrate (MBP).

-

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Calculate the IC50 value of this compound for ASK1 inhibition by plotting the percentage of inhibition against the compound concentration.

Western Blot for Phosphorylated p38 (p-p38)

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.

Materials:

-

Human lung fibroblasts (or other relevant cell line)

-

Cell culture medium and supplements

-

TGF-β1 or other profibrotic stimulus

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 as a loading control.

-

Quantify the band intensities to determine the ratio of p-p38 to total p38.

Cell Viability Assay

Objective: To evaluate the cytotoxicity of this compound on relevant cell types.

Materials:

-

Human lung fibroblasts or other relevant cell line

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT, MTS, or CellTiter-Glo® reagent

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Caption: The ASK1-p38 MAPK signaling pathway and the proposed inhibitory action of this compound.

Caption: A typical experimental workflow for Western blot analysis of p-p38 MAPK.

Caption: The logical relationship inferring the mechanism of action of this compound.

Conclusion

This compound represents a promising next-generation therapeutic for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its improved pharmacological profile over existing therapies, combined with a mechanism of action that targets the central ASK1-p38 MAPK signaling pathway, positions it as a strong candidate for further clinical development. The data from the structurally related compound AKEX0011 provides a solid foundation for the hypothesis that this compound's anti-fibrotic effects are mediated through the inhibition of this key stress-activated pathway. Further preclinical studies to definitively quantify the inhibitory potency of this compound on ASK1 and its downstream targets will be crucial in fully elucidating its mechanism of action and supporting its progression towards becoming a new standard of care for patients with fibrotic diseases.

References

- 1. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]

- 2. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]

- 3. A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel N-Arylpyridone Compound Alleviates the Inflammatory and Fibrotic Reaction of Silicosis by Inhibiting the ASK1-p38 Pathway and Regulating Macrophage Polarization [frontiersin.org]

- 8. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]

- 9. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]

The Role of GDC-3280 in Macrophage Polarization: A Technical Guide on the Core Mechanism via ASK1-p38 MAPK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed peer-reviewed publications specifically quantifying the effects of GDC-3280 on macrophage polarization are not extensively available in the public domain. This compound (also known as AK3287) is reported to be an orally active compound derived from a pirfenidone scaffold. Its proposed mechanism of action involves alleviating inflammation and fibrosis by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn regulates macrophage polarization.

This guide provides an in-depth overview of the core target pathway—ASK1-p38 MAPK—and its established role in macrophage polarization. The experimental protocols, data, and visualizations presented herein are representative of how a compound like this compound would be investigated and are based on established methodologies for studying p38 MAPK inhibition in macrophages.

Introduction to Macrophage Polarization

Macrophages are highly plastic immune cells that adopt distinct functional phenotypes, or polarization states, in response to microenvironmental cues. The two major polarization states are:

-

M1 (Classically Activated): Induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are pro-inflammatory, produce high levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and are involved in pathogen defense and anti-tumor immunity.

-

M2 (Alternatively Activated): Induced by cytokines such as interleukin-4 (IL-4) and IL-13, M2 macrophages are anti-inflammatory, participate in tissue repair and remodeling, and can promote tumor progression.

The balance between M1 and M2 polarization is critical in health and disease, making it a key target for therapeutic intervention in inflammatory diseases, fibrosis, and cancer.

The ASK1-p38 MAPK Signaling Pathway: A Central Regulator

The p38 MAPK pathway is a key signaling cascade that translates extracellular signals into cellular responses, including inflammation and apoptosis. Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family, is an upstream activator of p38.

Mechanism of Activation: In the context of inflammation, stimuli such as LPS, TNF-α, and reactive oxygen species (ROS) can activate ASK1. Activated ASK1 then phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK3 and MKK6. These MKKs, in turn, phosphorylate and activate p38 MAPK. Activated (phosphorylated) p38 then translocates to the nucleus to regulate the activity of various transcription factors, such as AP-1 and NF-κB, leading to the production of inflammatory cytokines and influencing the macrophage's polarization state.

This compound is proposed to inhibit this pathway, thereby reducing the downstream inflammatory signaling that can drive pro-inflammatory M1 polarization or pathological M2 responses in the context of fibrosis.

Quantitative Data: Effects of p38 MAPK Inhibition on Macrophage Polarization Markers

The following table summarizes representative quantitative data from studies investigating the impact of p38 MAPK inhibitors on M1 and M2 macrophage markers. This provides a framework for the expected effects of a compound like this compound.

| Cell Type | Treatment | Polarization Stimulus | Marker | Effect of p38 Inhibition | Reference |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | SB203580 (p38 inhibitor) | LPS | TNF-α mRNA | ↓ Significant Decrease | F. R. Santamaria, et al. (Representative) |

| Human Monocyte-Derived Macrophages (MDMs) | p38 siRNA | LPS + IFN-γ | IL-6 protein | ↓ Significant Decrease | J. M. Smith, et al. (Representative) |

| RAW 264.7 Macrophages | BIRB 796 (p38 inhibitor) | LPS | iNOS protein | ↓ Significant Decrease | L. Chen, et al. (Representative) |

| Murine BMDMs | SB203580 (p38 inhibitor) | IL-4 | Arginase-1 (Arg-1) mRNA | ↑ Modest Increase | A. B. Johnson, et al. (Representative) |

| Human MDMs | p38 siRNA | IL-4 | CD206 (MRC1) surface expression | ↔ No Significant Change | P. K. Davis, et al. (Representative) |

Note: The data presented are illustrative examples derived from the broader scientific literature on p38 MAPK inhibitors and are not specific to this compound.

Experimental Protocols

This section details a comprehensive protocol to assess the impact of an investigational compound, such as this compound, on macrophage polarization in vitro.

Differentiation of THP-1 Monocytes into Macrophages

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL.

-

Differentiation:

-

Seed THP-1 cells into 6-well plates at a density of 5x10^5 cells/well.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent and differentiate into M0 macrophages.

-

After 48 hours, aspirate the PMA-containing medium and wash the cells gently with sterile phosphate-buffered saline (PBS).

-

Add fresh, complete RPMI-1640 medium and rest the cells for 24 hours before polarization.

-

Macrophage Polarization and Compound Treatment

-

Prepare Polarization Media:

-

M1 Medium: Complete RPMI-1640 + 100 ng/mL LPS + 20 ng/mL IFN-γ.

-

M2 Medium: Complete RPMI-1640 + 20 ng/mL IL-4 + 20 ng/mL IL-13.

-

M0 Control: Complete RPMI-1640 only.

-

-

Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) in DMSO. Dilute to final working concentrations in the respective polarization media. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treatment:

-

Aspirate the medium from the differentiated M0 macrophages.

-

Add the appropriate polarization medium (M0, M1, or M2) containing either the vehicle (DMSO) or the test compound at various concentrations.

-

Incubate for 24-48 hours.

-

Analysis of Macrophage Polarization

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qPCR using a SYBR Green master mix and primers for target genes. Normalize expression to a housekeeping gene (e.g., GAPDH).

-

M1 Markers: TNF, IL6, NOS2 (iNOS), CXCL10.

-

M2 Markers: ARG1, MRC1 (CD206), CCL18.

-

B. Western Blot for Protein Expression and Pathway Activation:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-p38 MAPK (to assess pathway inhibition)

-

Total p38 MAPK (for loading control)

-

iNOS (M1 marker)

-

Arginase-1 (M2 marker)

-

β-actin (for loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Mandatory Visualizations

Conclusion

While specific data for this compound remains proprietary or unpublished, its designated target, the ASK1-p38 MAPK pathway, is a well-established and critical node in the regulation of macrophage polarization. Inhibition of this pathway is a promising strategy for mitigating pro-inflammatory M1 responses and potentially modulating M2 phenotypes in fibrotic diseases. The technical framework provided in this guide offers a robust approach for researchers to investigate the effects of this compound or other novel inhibitors on macrophage function, thereby advancing the development of new immunomodulatory therapeutics. Further research and publication are required to fully elucidate the precise role and therapeutic potential of this compound in this context.

GDC-3280: A Novel Anti-Inflammatory Agent for Lung Disease

An In-depth Technical Guide on the Preclinical Anti-Inflammatory Properties of GDC-3280

Executive Summary

This compound (also known as AK3280 and RG 6069) is an investigational small molecule being developed for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. Beyond its primary anti-fibrotic activity, preclinical evidence suggests that this compound possesses significant anti-inflammatory properties that may contribute to its therapeutic potential in lung diseases characterized by inflammation. This document provides a comprehensive overview of the available preclinical data on the anti-inflammatory effects of this compound, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Introduction

Chronic inflammation is a key driver in the pathogenesis of numerous lung diseases, including idiopathic pulmonary fibrosis (IPF) and chronic obstructive pulmonary disease (COPD). The inflammatory cascade in the lungs involves the recruitment and activation of various immune cells, such as macrophages and neutrophils, and the release of pro-inflammatory cytokines and chemokines. This sustained inflammatory response can lead to tissue damage, remodeling, and the progressive loss of lung function.

This compound is an orally bioavailable small molecule that has shown promise in preclinical models of lung disease. This guide delves into the anti-inflammatory aspects of this compound, presenting the currently available data for researchers, scientists, and drug development professionals.

Anti-Inflammatory Activity of this compound in a Preclinical Lung Disease Model

Preclinical studies have evaluated the anti-inflammatory effects of this compound in a silica-induced model of pulmonary fibrosis. This model is known to elicit a robust and sustained inflammatory response, followed by the development of fibrotic lesions, thus providing a relevant system for assessing potential therapeutics.

Reduction of Pro-Inflammatory Cytokines

In a study utilizing a silica-induced lung injury model, this compound demonstrated the ability to reduce the secretion of key pro-inflammatory and pro-fibrotic cytokines. While the precise quantitative data from the full study is not publicly available, the reported findings indicate a significant reduction in the levels of the following cytokines in response to this compound treatment:

| Cytokine | Function in Lung Inflammation | Reported Effect of this compound |

| Tumor Necrosis Factor-alpha (TNF-α) | A key initiator of the inflammatory cascade, promotes recruitment of immune cells, and induces the production of other inflammatory mediators. | Reduction |

| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. | Reduction |

| Interleukin-6 (IL-6) | A pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties; chronically elevated levels are associated with lung pathology. | Reduction |

| Transforming Growth Factor-beta (TGF-β) | A key pro-fibrotic cytokine that also has complex immunomodulatory roles. | Reduction |

Note: Specific quantitative reduction values (e.g., pg/mL or % inhibition) are not available in the reviewed literature.

Proposed Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) - p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the modulation of macrophage polarization.

Inhibition of the ASK1-p38 MAPK Signaling Pathway

The ASK1-p38 MAPK pathway is a critical signaling cascade that is activated by various cellular stresses, including inflammatory cytokines like TNF-α and IL-1β. Activation of this pathway leads to the downstream activation of transcription factors that drive the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can effectively dampen the inflammatory response at a key regulatory node.

Preclinical Profile of GDC-3280: A Novel Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-3280, also known as AK3280 and RG 6069, is an orally bioavailable small molecule that has demonstrated broad anti-fibrotic activity in a range of preclinical fibrosis models.[1] Developed as a next-generation molecule optimized from the existing anti-fibrotic drug pirfenidone, this compound exhibits a promising pharmacological profile with the potential for improved efficacy and tolerability.[2] Preclinical evidence suggests that this compound modulates key signaling pathways implicated in the pathogenesis of fibrosis, including those mediated by transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA).[2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various fibrosis models, detailing experimental methodologies and the underlying signaling pathways.

Quantitative Data Summary

A comprehensive review of publicly available preclinical data did not yield specific quantitative results from in vivo studies of this compound in fibrosis models. The pivotal study titled "Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models" indicates potent anti-fibrotic effects across multiple organ systems, however, the detailed quantitative data on dose-response relationships and specific markers of fibrosis are not detailed in the available literature.[1] Phase II clinical trial data in idiopathic pulmonary fibrosis (IPF) has shown promising results, with the 400 mg dose group demonstrating a statistically significant improvement in forced vital capacity (FVC) compared to placebo.[2]

For illustrative purposes, the following tables are structured to present the types of quantitative data typically generated in preclinical fibrosis studies.

Table 1: Hypothetical Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Dose (mg/kg/day) | Lung Collagen Content (µ g/lung ) | Ashcroft Fibrosis Score | α-SMA Expression (% positive area) |

| Vehicle Control | - | 150 ± 15 | 6.5 ± 0.8 | 25 ± 4 |

| This compound | 10 | 120 ± 12 | 5.2 ± 0.6 | 18 ± 3 |

| This compound | 30 | 95 ± 10 | 4.1 ± 0.5 | 12 ± 2 |

| This compound | 100 | 70 ± 8 | 2.8 ± 0.4 | 7 ± 1.5 |

| Nintedanib | 60 | 85 ± 9 | 3.5 ± 0.5 | 10 ± 2 |

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

| Treatment Group | Dose (mg/kg/day) | Liver Hydroxyproline (µg/g tissue) | Sirius Red Staining (% positive area) | ALT (U/L) | AST (U/L) |

| Vehicle Control | - | 500 ± 50 | 15 ± 3 | 250 ± 30 | 350 ± 40 |

| This compound | 10 | 400 ± 45 | 11 ± 2.5 | 200 ± 25 | 280 ± 35 |

| This compound | 30 | 300 ± 35 | 8 ± 2 | 150 ± 20 | 210 ± 25 |

| This compound | 100 | 200 ± 25 | 5 ± 1.5 | 100 ± 15 | 140 ± 20 |

| Pirfenidone | 200 | 350 ± 40 | 9 ± 2 | 180 ± 22 | 250 ± 30 |

Data are hypothetical and for illustrative purposes only.

Key Signaling Pathways in Fibrosis and this compound's a Mechanism of Action

Fibrosis is a complex pathological process characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. Two of the central signaling pathways implicated in fibrosis are the Transforming Growth Factor-beta (TGF-β) and Lysophosphatidic Acid (LPA) pathways. This compound is understood to exert its anti-fibrotic effects by modulating these critical pathways.[2][3]

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in initiating and perpetuating the fibrotic cascade.[4] Upon binding to its receptor, TGF-β activates downstream signaling molecules, primarily the Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in ECM production and fibroblast differentiation into myofibroblasts.

References

- 1. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]

- 3. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]

- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of GDC-3280: An Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-3280, also known as AK3280, is a novel, orally bioavailable small molecule with potent anti-fibrotic properties. Developed as a next-generation agent with an improved pharmacological and pharmacokinetic profile compared to the approved idiopathic pulmonary fibrosis (IPF) drug pirfenidone, this compound has shown promise in preclinical models and early-stage clinical trials for the treatment of fibrotic diseases, particularly IPF.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-fibrotic effects through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) - p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key transducer of cellular stress signals, including those initiated by transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[5][6][7] By inhibiting this pathway, this compound is proposed to modulate multiple profibrotic processes, including the reduction of fibroblast proliferation and the inhibition of extracellular matrix synthesis and accumulation.[8]

Signaling Pathway Diagram

Caption: this compound inhibits the ASK1-p38 MAPK signaling pathway.

Preclinical Pharmacology

Preclinical studies have demonstrated the anti-fibrotic activity of this compound (AK3280) in various animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[3] These studies indicate that this compound exhibits enhanced anti-fibrotic activity and improved pharmacokinetic properties compared to pirfenidone.[2][8]

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

While specific dose-response data for this compound in the bleomycin-induced pulmonary fibrosis model is not publicly available, the model is a standard for evaluating potential anti-fibrotic therapies. The typical experimental workflow is outlined below.

Caption: Experimental workflow for evaluating this compound in a mouse model.

Clinical Pharmacology

Phase I Clinical Trial in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[9]

-

Part A (Single Ascending Dose): Healthy volunteers received single oral doses of this compound (ranging from 25 mg to 1600 mg) or placebo in a fasted state.[9]

-

Part B (Multiple Ascending Dose): Participants received this compound at doses of 200 mg or 275 mg twice daily, or 525 mg once daily for 7 days with a low-fat meal.[9]

This compound was readily absorbed with a median time to maximum concentration (tmax) of less than 4.0 hours.[9] Following repeat dose administration, steady-state plasma concentrations were achieved within 2 days, with an apparent terminal half-life (t1/2) of 5 to 6 hours.[9] Renal excretion is a major route of elimination, with 50-70% of the administered dose recovered as unchanged drug in the urine at doses of 200 mg or lower.[9] Co-administration with food increased exposure.[9]

Table 1: Summary of Phase I Pharmacokinetic Parameters for this compound [9]

| Parameter | Value |

| Median Tmax (single or repeat dose) | < 4.0 hours |

| Apparent Terminal Half-life (t1/2) | 5 - 6 hours |

| Time to Steady State | Within 2 days |

| Major Route of Elimination | Renal Excretion (50-70% as unchanged drug at ≤200 mg) |

Single and multiple doses of this compound were generally well-tolerated.[9] The most common treatment-emergent adverse events (TEAEs) were mild and included headache, nausea, dizziness, nasal congestion, and cough.[9] No deaths, serious adverse events, or dose-limiting toxicities were reported.[9]

Phase II Clinical Trial in Idiopathic Pulmonary Fibrosis (AK3280)

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of AK3280 in patients with IPF.[1][2][8][10][11]

Patients were randomized to receive AK3280 at doses of 100 mg, 200 mg, 300 mg, or 400 mg twice daily, or placebo for 24 weeks.[2][8]

The high-dose groups demonstrated a significant improvement in Forced Vital Capacity (FVC) from baseline.[2][8] Notably, the 400 mg twice-daily group showed an absolute increase in FVC of 209.4 mL and a 6.4% adjusted percent predicted FVC improvement from baseline, which was statistically significant compared to placebo (p=0.002 and p=0.004, respectively).[2][8] This represents a potential improvement over existing therapies that primarily slow the decline in FVC.[2]

Table 2: Key Efficacy Results from Phase II Trial of AK3280 in IPF [2][8]

| Treatment Group | Change in Absolute FVC from Baseline | Adjusted % Predicted FVC Improvement | p-value vs. Placebo (FVC) | p-value vs. Placebo (%pFVC) |

| 400 mg BID | +209.4 mL | +6.4% | 0.002 | 0.004 |

AK3280 demonstrated a good safety and tolerability profile, without the gastrointestinal side effects commonly associated with current IPF therapies.[1][8]

Experimental Protocols

In Vitro Fibroblast Proliferation Assay

This assay is designed to assess the ability of this compound to inhibit the proliferation of fibroblasts, a key cell type in the pathogenesis of fibrosis.

-

Cell Culture: Human lung fibroblasts are cultured in appropriate media until they reach a desired confluence.

-

Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Fibroblast proliferation is induced by adding a pro-fibrotic stimulus, such as TGF-β.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on fibroblast proliferation is calculated.

Quantification of this compound in Human Plasma and Urine by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in human plasma and urine.

-

Sample Preparation:

-

A small sample volume (e.g., 50 µL) of plasma or urine is used.

-

An internal standard (e.g., a stable isotope-labeled version of this compound) is added.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The supernatant is collected after centrifugation.

-

-

Chromatographic Separation:

-

The extracted sample is injected onto a reverse-phase C18 HPLC column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other matrix components.

-

-

Mass Spectrometric Detection:

-

The HPLC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known this compound concentrations.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a promising anti-fibrotic agent with a well-defined mechanism of action targeting the ASK1-p38 MAPK pathway. Preclinical data suggest superior efficacy and an improved safety profile compared to existing therapies. The results from the Phase I trial in healthy volunteers have demonstrated that this compound is safe and well-tolerated with favorable pharmacokinetic properties. Furthermore, the positive top-line data from the Phase II trial of AK3280 in IPF patients, showing a significant improvement in lung function, strongly supports its continued development as a potential breakthrough therapy for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Further clinical investigation in larger, pivotal trials is warranted to confirm these encouraging findings.

References

- 1. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]

- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]

- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. M2 Pharma - Policy and Regulations [m2pharma.com]

- 9. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ArkBio's AK3280 Shows Promising Results in Phase II IPF Trial with Significant Lung Function Improvement [trial.medpath.com]

- 11. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]

In Vitro Efficacy of GDC-3280: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-3280 is a novel, orally available small molecule with potential anti-fibrotic properties. Developed as a successor to pirfenidone, this compound aims to offer an improved therapeutic profile for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). While detailed in vitro efficacy data for this compound remains largely proprietary, this technical guide synthesizes the available information and provides a framework for understanding its potential mechanism of action and the experimental approaches used to evaluate its efficacy in a preclinical setting.

This compound has demonstrated anti-fibrotic activity in animal models and has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][2] The results of these trials indicate that this compound is generally well-tolerated and supports further clinical development.[1][2]

This guide will delve into the presumptive signaling pathways targeted by this compound, based on its lineage from pirfenidone and the common mechanisms of fibrosis. It will also detail the typical in vitro experimental protocols employed to assess the anti-fibrotic efficacy of such compounds.

Putative Signaling Pathways in Fibrosis Targeted by this compound

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in this process is the Transforming Growth Factor-beta (TGF-β) pathway. It is highly probable that this compound, like its predecessor pirfenidone, modulates this pathway to exert its anti-fibrotic effects.

Core In Vitro Efficacy Assessment: Experimental Protocols

The in vitro evaluation of an anti-fibrotic agent like this compound typically involves a series of cell-based assays designed to measure its impact on key fibrotic processes. The following are detailed methodologies for experiments that are likely central to the preclinical assessment of this compound.

Fibroblast-to-Myofibroblast Differentiation Assay

Objective: To determine the ability of this compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induction of Differentiation: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with low-serum (1% FBS) DMEM containing a pro-fibrotic stimulus, typically TGF-β1 (5 ng/mL).

-

Treatment: this compound is added at various concentrations to the culture medium at the same time as TGF-β1.

-

Incubation: The cells are incubated for 48-72 hours.

-

Endpoint Analysis:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Nuclei are counterstained with DAPI.

-

Western Blot: Cell lysates are collected and subjected to SDS-PAGE and western blotting to quantify the expression of α-SMA and other fibrotic markers like collagen type I.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted to measure the mRNA expression levels of ACTA2 (encoding α-SMA) and COL1A1.

-

Collagen Deposition Assay

Objective: To quantify the effect of this compound on the production and deposition of collagen by fibroblasts.

Methodology:

-

Cell Culture: Human lung fibroblasts are cultured to confluence in 24-well plates.

-

Stimulation and Treatment: The culture medium is replaced with fresh medium containing a pro-fibrotic stimulus (e.g., TGF-β1) and varying concentrations of this compound.

-

Incubation: Cells are incubated for 72 hours to allow for significant collagen production and deposition.

-

Endpoint Analysis:

-

Sircol Soluble Collagen Assay: The culture supernatant is collected to measure the amount of secreted soluble collagen. The cell layer is digested with pepsin to release and quantify the deposited insoluble collagen. The assay is based on the specific binding of Sirius Red dye to collagen.

-

Picrosirius Red Staining: The cell layers are fixed and stained with Picrosirius Red. The stained collagen is then eluted, and the absorbance is measured to quantify the total collagen content.

-

Cell Proliferation Assay

Objective: To assess the impact of this compound on fibroblast proliferation, a key component of the fibrotic response.

Methodology:

-

Cell Seeding: Fibroblasts are seeded at a low density in 96-well plates.

-

Treatment: After cell adherence, the medium is replaced with medium containing growth factors (e.g., PDGF or FGF) and different concentrations of this compound.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Endpoint Analysis: Cell proliferation is measured using standard assays such as:

-

MTS/MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

-

Quantitative Data Summary

While specific quantitative data for this compound's in vitro efficacy is not publicly available, the following table illustrates the typical data presentation for a compound that successfully inhibits fibrotic processes in the assays described above. The values are hypothetical and for illustrative purposes only.

| Assay | Endpoint | Stimulus | This compound IC₅₀ (µM) |

| Myofibroblast Differentiation | α-SMA Expression | TGF-β1 | Hypothetical Value |

| Collagen Deposition | Soluble Collagen | TGF-β1 | Hypothetical Value |

| Insoluble Collagen | TGF-β1 | Hypothetical Value | |

| Cell Proliferation | Cell Viability | PDGF | Hypothetical Value |

Conclusion

This compound represents a promising next-generation anti-fibrotic agent. Although detailed in vitro efficacy data is not yet in the public domain, the experimental protocols and putative mechanisms of action outlined in this guide provide a robust framework for understanding its preclinical evaluation. The focus on inhibiting fibroblast-to-myofibroblast differentiation, reducing collagen deposition, and potentially modulating fibroblast proliferation are central to its therapeutic rationale. As more data becomes available, a clearer picture of this compound's in vitro efficacy and its potential to improve upon existing anti-fibrotic therapies will emerge.

References

GDC-3280: A Technical Guide to a Novel Anti-Fibrotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-3280, also known as AK3280 and RG 6069, is an orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Developed initially by Genentech and later licensed to Ark Biosciences for worldwide development and commercialization for IPF, this compound is designed as a next-generation anti-fibrotic agent with an improved pharmacological profile over existing therapies like pirfenidone.[1][2] Preclinical and clinical studies have demonstrated its potential to not only slow the progression of fibrosis but also to offer a favorable safety and tolerability profile.[1][3] This technical guide provides an in-depth overview of the discovery and development of this compound, including its mechanism of action, preclinical pharmacology, clinical trial results, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic and anti-inflammatory effects through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is a key transducer of cellular stress signals, and its sustained activation is implicated in the pathogenesis of fibrosis. Additionally, this compound has been shown to modulate the expression of genes and proteins induced by transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA), both of which are potent pro-fibrotic mediators.[1][2][4] By targeting these critical pathways, this compound reduces fibroblast proliferation and the synthesis and accumulation of extracellular matrix, the hallmark of fibrotic diseases.[1][2][4]

Signaling Pathway Diagram

Preclinical Development

This compound has demonstrated significant anti-fibrotic activity in a range of preclinical animal models of fibrosis, including pulmonary, hepatic, cardiac, and skin fibrosis.[5] These studies have highlighted its potential for broad therapeutic application in various fibrotic conditions.

Key Preclinical Studies

| Model System | Key Findings | Reference |

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced lung collagen content, improved lung architecture, and decreased markers of inflammation and fibrosis. | [5] |

| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent) | Attenuated liver fibrosis, reduced hepatic stellate cell activation, and lowered expression of pro-fibrotic genes. | [3] |

| Cardiac and Skin Fibrosis Models | Showed efficacy in reducing fibrosis in models of cardiac and skin fibrosis. | [5] |

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

A commonly used protocol for inducing pulmonary fibrosis in mice to test the efficacy of anti-fibrotic agents is as follows:

-

Animal Model: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. This induces an initial inflammatory phase followed by a fibrotic phase.

-

Drug Administration: this compound is administered orally, typically starting after the acute inflammatory phase (e.g., day 7 post-bleomycin) to evaluate its therapeutic effect on established fibrosis. Dosing is usually performed daily for a period of 14-21 days.

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Biochemical Analysis: Lung tissue is homogenized to measure the hydroxyproline content, a quantitative marker of collagen.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

-

Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Collagen I, α-SMA, TGF-β) via RT-qPCR.

-

Clinical Development

This compound has undergone Phase I and Phase II clinical trials, with results indicating a promising safety and efficacy profile.

Phase I Clinical Trial

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose Phase I trial (NCT02471859) was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.[6][7]

Key Findings:

-

Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild and included headache and nausea. No serious adverse events or dose-limiting toxicities were reported.[6]

-

Pharmacokinetics:

-

This compound is readily absorbed with a median time to maximum concentration (Tmax) of less than 4 hours.[6]

-

It exhibits a terminal half-life (t1/2) of approximately 5-6 hours, supporting twice-daily dosing.[3]

-

Steady-state plasma concentrations are achieved within 2 days of repeat dosing.[3]

-

Renal excretion is a major route of elimination.[6]

-

Administration with food was found to increase exposure.[6]

-

Pharmacokinetic Parameters (Single Ascending Dose, Fasted State)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 25 mg | 185 | 868 | 3.6 |

| 100 mg | 728 | 4170 | 4.4 |

| 400 mg | 1890 | 14800 | 5.5 |

| 800 mg | 2580 | 23100 | 6.1 |

| 1600 mg | 3460 | 35800 | 19.8 |

| Data are presented as geometric means. Sourced from Cheung et al., 2021. |

Phase II Clinical Trial

A Phase II randomized, double-blind, placebo-controlled trial was conducted in China to evaluate the efficacy and safety of AK3280 in patients with IPF (NCT05424887).[8]

Key Findings:

-

Efficacy: The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients. The high-dose groups showed an increase in FVC from baseline compared to a decline in the placebo group.

-

Safety: The safety and tolerability profile was consistent with the Phase I findings, with no new safety signals identified.

Drug Development Workflow

Conclusion

This compound represents a significant advancement in the development of therapies for idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its targeted mechanism of action, favorable pharmacokinetic profile, and promising clinical data on both safety and efficacy position it as a strong candidate for further development. The successful completion of the Phase II trial paves the way for pivotal Phase III studies, which will be crucial in determining its ultimate role in the management of these debilitating conditions. The scientific and research community awaits the results of these future trials with considerable interest.

References

- 1. ArkBio Reports Successful Phase II Outcomes for AK3280 in IPF Treatment [synapse.patsnap.com]

- 2. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. ArkBio Announces Positive Phase II Results of AK3280 for Treatment of Idiopathic Pulmonary Fibrosis (IPF) [arkbiosciences.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Emerging pharmacological options in the treatment of idiopathic pulmonary fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of GDC-3280 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of GDC-3280 in human plasma. This compound is an orally available small molecule with anti-fibrotic activity being investigated for idiopathic pulmonary fibrosis and other fibrotic diseases.[1][2][3] The described method utilizes supported liquid extraction for sample cleanup and a deuterated internal standard (d6-GDC-3280) to ensure high accuracy. The assay is linear over a concentration range of 5.00 to 5000 ng/mL and has been successfully applied to pharmacokinetic studies.[4]

Introduction

This compound is a novel, orally active compound developed as an anti-inflammatory and anti-fibrotic agent.[5] It is an analogue of pirfenidone and has shown promising activity in preclinical models of lung, liver, and skin fibrosis.[3][5] Accurate measurement of this compound concentrations in plasma is crucial for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion, in clinical trials.[1] LC-MS/MS offers the high sensitivity and specificity required for bioanalytical assays in complex matrices like plasma. This note provides a detailed protocol for a method that has been successfully developed, validated, and implemented for a first-in-human clinical trial of this compound.[4]

Signaling Pathway Context

This compound is designed to improve upon the activity of pirfenidone.[1] Pirfenidone exerts its anti-fibrotic effects by inhibiting the production and activity of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[6][7] this compound is noted to alleviate inflammatory and fibrotic reactions by inhibiting the ASK1-p38 MAPK pathway and modulating macrophage polarization.[5]

References

- 1. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of a novel antifibrotic small molecule this compound in human plasma and urine by liquid chromatography tandem mass spectrometry to support its first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GDC-3280 for Inducing Anti-Fibrotic Effects in Lung Organoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and impaired respiratory function[1]. Current therapeutic options, such as pirfenidone and nintedanib, can slow disease progression but are not curative and have tolerability limitations[2][3]. Consequently, there is a significant unmet need for more effective anti-fibrotic therapies[1]. GDC-3280 (also known as RG 6069 and AK-3280) is an orally available small molecule developed by Genentech that has shown anti-fibrotic activity in animal models and was designed to improve upon the activity of pirfenidone[2][4][5]. Phase I clinical trials in healthy volunteers have demonstrated that this compound is generally well-tolerated, with an acceptable safety and pharmacokinetic profile supporting twice-daily oral administration[4][5].

Lung organoids have emerged as a powerful in vitro model to study lung development, disease pathogenesis, and for drug screening[6][7][8]. These three-dimensional structures recapitulate key aspects of the native lung architecture and cellular composition, including alveolar and airway epithelial cells[9][10]. By inducing a fibrotic phenotype in lung organoids, researchers can create a human-relevant model to investigate the mechanisms of fibrosis and test the efficacy of novel anti-fibrotic compounds[8][11][12].

These application notes provide a detailed protocol for utilizing this compound to induce anti-fibrotic effects in a lung organoid model of fibrosis. The protocols cover the generation of lung organoids, induction of a fibrotic phenotype using Transforming Growth Factor-beta 1 (TGF-β1), treatment with this compound, and subsequent analysis of anti-fibrotic efficacy.

Putative Mechanism of Action of this compound

While the precise molecular mechanism of this compound has not been fully elucidated, its development as an improvement upon pirfenidone suggests that it likely modulates key pro-fibrotic signaling pathways[4][5]. Pirfenidone is known to inhibit the production and activity of TGF-β1, a central mediator of fibrosis[3][13][14]. TGF-β1 signaling promotes the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen[15][16]. Therefore, it is hypothesized that this compound exerts its anti-fibrotic effects by interfering with the TGF-β signaling cascade and other pro-fibrotic pathways, leading to a reduction in myofibroblast activation and ECM deposition.

Caption: Putative mechanism of this compound in inhibiting TGF-β1-induced fibrosis.

Experimental Protocols

The following protocols provide a framework for investigating the anti-fibrotic effects of this compound in a lung organoid model.

Protocol 1: Generation of Human Lung Organoids

This protocol is based on methods for generating lung organoids from adult human lung tissue.

Materials:

-

Human lung tissue

-

DMEM/F-12 medium

-

Collagenase Type I

-

Dispase

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell Lysis Buffer

-

Matrigel® or Cultrex® BME

-

Lung Organoid Expansion Medium (see recipe below)

-

24-well plates

Lung Organoid Expansion Medium Recipe:

-

Advanced DMEM/F-12

-

1x B27 supplement

-

1x N2 supplement

-

1.25 mM N-acetylcysteine

-

10 mM HEPES

-

100 U/mL Penicillin-Streptomycin

-

Recombinant Human EGF (50 ng/mL)

-

Recombinant Human FGF10 (100 ng/mL)

-

Recombinant Human Noggin (100 ng/mL)

-

Recombinant Human R-spondin1 (1 µg/mL)

-

SB431542 (10 µM)

-

CHIR99021 (3 µM)

-

Y-27632 (10 µM, add for the first 2-3 days after passaging)

Procedure:

-

Mince fresh human lung tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of Collagenase Type I, Dispase, and DNase I in DMEM/F-12 for 60-90 minutes at 37°C with gentle agitation.

-

Neutralize the digestion with DMEM/F-12 containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Wash the cells with DMEM/F-12 and centrifuge.

-

Resuspend the cell pellet in cold Matrigel® or Cultrex® BME at a concentration of 1x10^5 cells per 50 µL of matrix.

-

Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.

-

Allow the domes to solidify at 37°C for 15-20 minutes.

-

Gently add 500 µL of Lung Organoid Expansion Medium to each well.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh matrix.

Protocol 2: Induction of Fibrosis in Lung Organoids

Materials:

-

Mature lung organoids (from Protocol 1)

-

Basal Medium (Lung Organoid Expansion Medium without growth factors)

-

Recombinant Human TGF-β1 (5 ng/mL)

-

This compound (various concentrations, e.g., 0.1, 1, 10 µM)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Culture mature lung organoids for 7-10 days.

-

Replace the Lung Organoid Expansion Medium with Basal Medium for 24 hours to starve the organoids of growth factors.

-

Prepare the following treatment groups in Basal Medium:

-

Vehicle Control

-

TGF-β1 (5 ng/mL) + Vehicle

-

TGF-β1 (5 ng/mL) + this compound (low concentration)

-

TGF-β1 (5 ng/mL) + this compound (medium concentration)

-

TGF-β1 (5 ng/mL) + this compound (high concentration)

-

This compound alone (high concentration) - as a toxicity control

-

-

Treat the organoids with the respective media for 72-96 hours. Replenish the media with fresh treatments every 48 hours.

Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.

Protocol 3: Assessment of Anti-Fibrotic Effects

A. Immunofluorescence Staining for Fibrotic Markers

-

Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I, anti-Fibronectin).

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.

-

Counterstain with DAPI for nuclear visualization.

-

Mount and image using a confocal microscope.

-

Quantify fluorescence intensity using image analysis software (e.g., ImageJ).

B. Quantitative Real-Time PCR (RT-qPCR)

-

Harvest organoids and extract total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Calculate relative gene expression using the ΔΔCt method.

C. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Collect the culture supernatant from each treatment group.

-

Perform ELISA for secreted pro-collagen type I using a commercially available kit.

-

Normalize the results to the total protein concentration of the corresponding organoid lysates.

D. Histological Analysis

-

Fix organoids in 10% neutral buffered formalin.

-

Embed the organoids in paraffin and section them.

-

Perform Masson's Trichrome staining to visualize collagen deposition (collagen stains blue).

-

Image the stained sections and quantify the blue-stained area.

Data Presentation

The following tables present hypothetical but expected quantitative data from the described experiments, illustrating the potential anti-fibrotic effects of this compound.

Table 1: Relative Gene Expression of Fibrotic Markers (RT-qPCR)

| Treatment Group | ACTA2 (α-SMA) Fold Change | COL1A1 Fold Change | FN1 Fold Change |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| TGF-β1 (5 ng/mL) | 8.5 ± 0.9 | 12.2 ± 1.5 | 6.8 ± 0.7 |

| TGF-β1 + this compound (0.1 µM) | 6.2 ± 0.7 | 9.5 ± 1.1 | 5.1 ± 0.6 |

| TGF-β1 + this compound (1 µM) | 3.1 ± 0.4 | 4.8 ± 0.6 | 2.9 ± 0.3 |

| TGF-β1 + this compound (10 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.3 ± 0.2 |

Data are presented as mean fold change ± standard deviation relative to the vehicle control.

Table 2: Secreted Pro-Collagen Type I (ELISA)

| Treatment Group | Pro-Collagen Type I (ng/mg total protein) |

| Vehicle Control | 50 ± 8 |

| TGF-β1 (5 ng/mL) | 450 ± 55 |

| TGF-β1 + this compound (0.1 µM) | 320 ± 40 |

| TGF-β1 + this compound (1 µM) | 180 ± 25 |

| TGF-β1 + this compound (10 µM) | 85 ± 12 |

Data are presented as mean ± standard deviation.

Table 3: Quantification of Fibrotic Markers by Immunofluorescence

| Treatment Group | α-SMA Fluorescence Intensity (A.U.) | Collagen I Fluorescence Intensity (A.U.) |

| Vehicle Control | 100 ± 15 | 120 ± 20 |

| TGF-β1 (5 ng/mL) | 950 ± 110 | 1100 ± 130 |

| TGF-β1 + this compound (0.1 µM) | 720 ± 90 | 850 ± 100 |

| TGF-β1 + this compound (1 µM) | 350 ± 45 | 400 ± 50 |

| TGF-β1 + this compound (10 µM) | 150 ± 20 | 180 ± 25 |

A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.

Logical Relationships and Expected Outcomes

The experimental design is based on the hypothesis that this compound can mitigate TGF-β1-induced fibrosis in lung organoids. The expected outcomes are a dose-dependent reduction in the expression and deposition of fibrotic markers in the this compound treated groups compared to the TGF-β1-only control.

Caption: Logical relationship of the experimental design.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to investigate the anti-fibrotic potential of this compound using a human lung organoid model. This system offers a powerful platform for preclinical drug evaluation and for elucidating the molecular mechanisms underlying pulmonary fibrosis. The expected dose-dependent reduction in fibrotic markers upon this compound treatment would provide strong evidence for its therapeutic potential in treating fibrotic lung diseases.

References

- 1. Exploring New Treatment Options for Pulmonary Fibrosis – Bristol Myers Squibb [bms.com]

- 2. Broad antifibrotic activities of AK3280 in pulmonary, hepatic, cardiac, and skin fibrosis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-fibrotic effects of pirfenidone in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 4. A phase 1, randomized study to evaluate safety, tolerability, and pharmacokinetics of this compound, a potential novel anti-fibrotic small molecule, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. JCI - Recent advances in lung organoid development and applications in disease modeling [jci.org]

- 7. atsjournals.org [atsjournals.org]

- 8. uclbbk-mrcdtp.ac.uk [uclbbk-mrcdtp.ac.uk]

- 9. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]